molecular formula C7H15NO3 B1450352 2-Piperidinylacetic acid hydrate CAS No. 1609403-08-8

2-Piperidinylacetic acid hydrate

Cat. No.: B1450352
CAS No.: 1609403-08-8
M. Wt: 161.2 g/mol
InChI Key: IAEIWCIDASYYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinylacetic acid hydrate is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers . More detailed information about its structure and properties can be found in chemical databases .

Scientific Research Applications

Pharmacological Research and Molecular Interactions

A series of prolyl-piperazinylacetic acid and prolyl-piperidinylacetic acid derivatives were synthesized to evaluate their activity as VLA-4 antagonists, showing potent activity with low nanomolar IC50 values. These compounds, including morpholinyl-piperidinylacetic acid derivatives, demonstrated efficacy in murine airway inflammation models by oral administration, highlighting their potential in treating inflammatory diseases (Chiba et al., 2005), (Chiba et al., 2006).

Structural and Spectroscopic Properties

The structural and spectroscopic properties of hydrogen-bonded complexes involving derivatives of piperidine, such as 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid, have been characterized by X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. These studies provide insights into the hydrogen bonding interactions and the potential energy distributions, contributing to our understanding of the molecular structure and behavior of these compounds in different states (Dega-Szafran et al., 2018).

Molecular Aggregation and Solvation Effects

Research into the binary mixtures of piperidine and N-methylpiperidine with water has revealed aggregation phenomena driven by hydrogen bonds between hydration water molecules, significantly affecting the thermodynamic properties of these mixtures. Such studies underscore the unique roles of water in solvation and aggregation, essential for understanding solvent effects in chemical and biochemical systems (Marczak et al., 2017).

Crystal Structure Analysis

The crystal and molecular structures of complexes involving piperidine derivatives, such as the 2:1 complex of 1-piperidineacetic acid with perchloric acid, have been elucidated using X-ray diffraction. These studies provide valuable information on the geometries, hydrogen bonding patterns, and crystal packing, contributing to the broader understanding of molecular interactions and the design of molecular materials (Dega-Szafran et al., 2004).

Properties

IUPAC Name

2-piperidin-2-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.H2O/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEIWCIDASYYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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